1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol
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Overview
Description
1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a cyclohexane ring fused to a spirocyclic system containing nitrogen and oxygen atoms. The presence of both nitrogen and oxygen in the spirocyclic system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol typically involves the condensation of cyclohexanone with a suitable amine and diol. One common method involves the reaction of cyclohexanone with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the cyclohexane ring.
Cyclohexanone: A simpler compound that serves as a precursor in the synthesis of 1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol.
Piperidin-4-one Ethylene Ketal: Another spirocyclic compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring and a spirocyclic system containing both nitrogen and oxygen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c16-13(4-2-1-3-5-13)12-15-8-6-14(7-9-15)17-10-11-18-14/h16H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPMNWGFUJTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC3(CC2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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